molecular formula C12H21Cl2N3 B1419745 3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride CAS No. 1185300-25-7

3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride

Cat. No.: B1419745
CAS No.: 1185300-25-7
M. Wt: 278.22 g/mol
InChI Key: WSGGACATEPPLEB-UHFFFAOYSA-N
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Description

3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylamine moiety. This compound is often used in the synthesis of various pharmaceuticals and has shown potential in biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride typically involves the reaction of 4-methylpiperazine with benzyl chloride, followed by the reduction of the resulting intermediate. The reaction is carried out under controlled conditions, often using a solvent such as methanol or ethanol. The final product is obtained by crystallization and purification processes .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted phenylamine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
  • 3-(4-Benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Uniqueness

3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11;;/h2-4,9H,5-8,10,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGGACATEPPLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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